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boronic acid

Cat. No.: B1350912 Get Quote

Introduction

3-(Cyclopropylaminocarbonyl)phenylboronic acid is a synthetic organoboron compound

with significant potential in medicinal chemistry, particularly as an inhibitor of bacterial β-

lactamase enzymes. Its chemical structure, featuring a phenylboronic acid moiety with a meta-

substituted cyclopropylaminocarbonyl group, positions it as a promising candidate for

combating antibiotic resistance. Boronic acids are known to form reversible covalent bonds with

the catalytic serine residues in the active sites of serine β-lactamases, mimicking the transition

state of β-lactam hydrolysis.[1][2] This mechanism of action allows them to function as potent

enzyme inhibitors. The cyclopropylamine substituent is a recognized pharmacophore in

medicinal chemistry, often contributing to improved potency and pharmacokinetic properties.[3]

Application as a β-Lactamase Inhibitor
The primary and most well-documented application of 3-
(Cyclopropylaminocarbonyl)phenylboronic acid and its structural analogs is in the inhibition

of β-lactamase enzymes. These enzymes are the primary mechanism of resistance to β-lactam

antibiotics, such as penicillins and cephalosporins, in many pathogenic bacteria.[4][5] By

inhibiting β-lactamases, these compounds can restore the efficacy of existing β-lactam

antibiotics.
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Mechanism of Action

Phenylboronic acid derivatives act as transition-state analog inhibitors of serine β-lactamases

(Classes A, C, and D).[1] The boron atom in the boronic acid group is electrophilic and readily

attacked by the nucleophilic hydroxyl group of the catalytic serine residue (e.g., Ser70 in many

Class A β-lactamases) in the enzyme's active site. This forms a stable, reversible tetrahedral

adduct, effectively inactivating the enzyme and preventing the hydrolysis of β-lactam

antibiotics. The meta-substitution on the phenyl ring has been shown to be particularly effective

for inhibition of certain β-lactamases.[4][6]

Therapeutic Potential

The development of potent β-lactamase inhibitors is a critical strategy to address the growing

threat of antimicrobial resistance.[5] Compounds like 3-
(Cyclopropylaminocarbonyl)phenylboronic acid, when used in combination with a β-lactam

antibiotic, can overcome resistance in bacteria that produce β-lactamases. This synergistic

approach has the potential to extend the lifespan of current antibiotic therapies.

Quantitative Data
While specific kinetic data for 3-(Cyclopropylaminocarbonyl)phenylboronic acid is not

readily available in the public domain, studies on structurally similar meta-substituted

phenylboronic acids provide strong evidence for its potential inhibitory activity against key β-

lactamases.
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Compound/Analog Target Enzyme Inhibition Data Reference

m-derivative

phenylboronic acid

(structurally related)

KPC-2 (Class A)
76% inhibition at 100

µM
[4]

m-derivative

phenylboronic acid

(structurally related)

AmpC (Class C)
100% inhibition at 100

µM
[4]

Triazole derivative of a

related m-

azidomethylphenyl)bo

ronic acid

KPC-2 (Class A) Ki = 730 nM [4]

Triazole derivative of a

related m-

azidomethylphenyl)bo

ronic acid

AmpC (Class C) Ki = 140 nM [4]

Experimental Protocols
The following are generalized protocols for key experiments used to characterize β-lactamase

inhibitors like 3-(Cyclopropylaminocarbonyl)phenylboronic acid.

1. Enzyme Inhibition Assay (Spectrophotometric)

This protocol is used to determine the inhibitory activity of the compound against a specific β-

lactamase.

Materials:

Purified β-lactamase enzyme (e.g., KPC-2, AmpC)

3-(Cyclopropylaminocarbonyl)phenylboronic acid

Chromogenic β-lactam substrate (e.g., nitrocefin)

Assay buffer (e.g., 50 mM sodium phosphate buffer, pH 7.0)
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96-well microplate

Microplate reader

Procedure:

Prepare a stock solution of 3-(Cyclopropylaminocarbonyl)phenylboronic acid in a

suitable solvent (e.g., DMSO).

Prepare serial dilutions of the inhibitor in the assay buffer.

In a 96-well plate, add the β-lactamase enzyme to each well.

Add the different concentrations of the inhibitor to the wells and incubate for a

predetermined time (e.g., 10 minutes) at room temperature to allow for inhibitor-enzyme

binding.

Initiate the reaction by adding the chromogenic substrate (e.g., nitrocefin) to each well.

Immediately measure the change in absorbance at the appropriate wavelength (e.g., 486

nm for nitrocefin) over time using a microplate reader.

The rate of substrate hydrolysis is proportional to the enzyme activity.

Calculate the percentage of inhibition for each inhibitor concentration relative to a control

with no inhibitor.

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of

the inhibitor concentration and fitting the data to a dose-response curve.

2. Determination of Inhibition Constant (Ki)

This protocol determines the inhibition constant, a measure of the inhibitor's binding affinity to

the enzyme.

Materials:

Same as for the Enzyme Inhibition Assay.
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Procedure:

Perform the enzyme inhibition assay as described above, but with varying concentrations

of both the inhibitor and the substrate.

Measure the initial reaction velocities at each combination of inhibitor and substrate

concentration.

Analyze the data using a suitable kinetic model (e.g., Michaelis-Menten for competitive

inhibition).

Plot the data using methods such as Lineweaver-Burk or Dixon plots to determine the Ki

value.

3. Synergy Testing (Checkerboard Assay)

This protocol assesses the synergistic effect of the inhibitor in combination with a β-lactam

antibiotic against a bacterial strain.

Materials:

Bacterial strain expressing a β-lactamase

3-(Cyclopropylaminocarbonyl)phenylboronic acid

β-lactam antibiotic (e.g., meropenem)

Bacterial growth medium (e.g., Mueller-Hinton broth)

96-well microplates

Incubator

Procedure:

Prepare serial dilutions of the β-lactam antibiotic along the rows of a 96-well plate.
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Prepare serial dilutions of 3-(Cyclopropylaminocarbonyl)phenylboronic acid along the

columns of the same plate.

Inoculate each well with a standardized suspension of the test bacterium.

Incubate the plate at 37°C for 18-24 hours.

Determine the minimum inhibitory concentration (MIC) of each agent alone and in

combination by observing the lowest concentration that inhibits visible bacterial growth.

Calculate the Fractional Inhibitory Concentration Index (FICI) using the following formula:

FICI = (MIC of antibiotic in combination / MIC of antibiotic alone) + (MIC of inhibitor in

combination / MIC of inhibitor alone)

Interpret the FICI value:

FICI ≤ 0.5: Synergy

0.5 < FICI ≤ 4: Additive or indifferent

FICI > 4: Antagonism

Visualizations
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Caption: Mechanism of serine β-lactamase inhibition.
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Checkerboard Assay Setup
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Caption: Workflow for synergy testing via checkerboard assay.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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